N-Boc-m-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Amides and Carbamates:

tert-Butyl (3-aminophenyl)carbamate can be used as a starting material for the synthesis of various amides and carbamates through nucleophilic substitution reactions. The tert-butyl group (C(CH3)3) acts as a protecting group for the amine functionality, allowing for selective modification at other sites on the molecule. After the desired transformation is complete, the tert-butyl group can be removed under acidic conditions to reveal the free amine. This strategy is particularly useful in the synthesis of complex molecules with multiple functional groups [].

Precursor for Medicinal Chemistry:

Due to the presence of an amine and a carbamate group, tert-Butyl (3-aminophenyl)carbamate can serve as a building block for the synthesis of various bioactive molecules. The amine group can be further functionalized to introduce diverse functionalities, while the carbamate group can participate in various reactions to generate different chemical linkages. This versatility makes it a valuable tool in medicinal chemistry research for the development of new drugs and therapeutic agents [].

Study of Amine Reactivity:

tert-Butyl (3-aminophenyl)carbamate can be employed in studies to investigate the reactivity of amines. The presence of the bulky tert-butyl group can influence the reactivity of the amine group compared to a free amine. This allows researchers to understand the effect of steric hindrance on amine reactivity in different reaction conditions [].

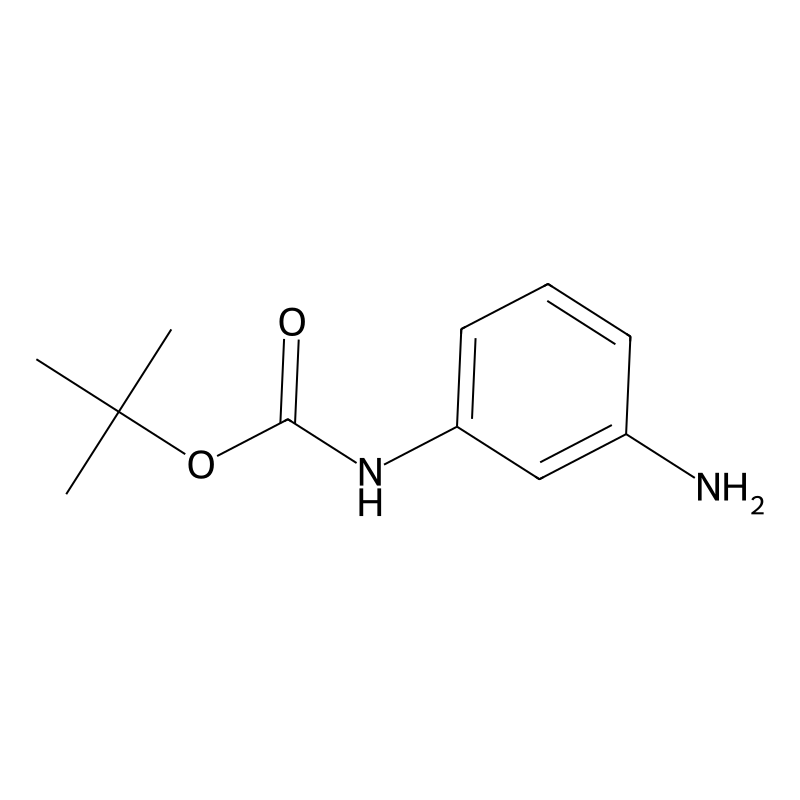

N-Boc-m-phenylenediamine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is an aromatic amine characterized by the presence of two amino groups attached to a benzene ring, with a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities. This compound is often utilized in organic synthesis and medicinal chemistry due to its versatility as a building block for various chemical entities.

N-Boc-m-phenylenediamine can undergo several chemical transformations:

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding m-phenylenediamine, which is more reactive and can participate in further reactions such as coupling with electrophiles.

- Coupling Reactions: The free amine can react with various electrophiles, including isocyanates, to form ureas or carbamates, which are important in drug development

N-Boc-m-phenylenediamine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including anticancer agents and histone deacetylase inhibitors.

- Material Science: Used in the development of polymers and materials with specific properties.

- Organic Synthesis: Acts as a versatile building block for constructing complex organic molecules through various coupling reactions .

Research indicates that N-Boc-m-phenylenediamine and its derivatives exhibit biological activities, particularly in the context of drug discovery. They have been studied for their potential as inhibitors of histone deacetylases, which play a critical role in cancer biology and epigenetic regulation . Additionally, compounds derived from N-Boc-m-phenylenediamine have shown promise in antimicrobial and anticancer activities.

The synthesis of N-Boc-m-phenylenediamine typically involves:

- Boc Protection: Starting from m-phenylenediamine, the amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Isolation and Purification: The product can be purified through recrystallization or chromatography to obtain high-purity N-Boc-m-phenylenediamine .

- Microwave-Assisted Synthesis: Some methods utilize microwave irradiation to enhance reaction rates and yields when synthesizing derivatives or related compounds

Studies on N-Boc-m-phenylenediamine's interactions focus on its reactivity with electrophiles and its role in forming more complex structures. The compound's ability to undergo deprotection allows it to interact effectively in biological systems, making it a valuable tool for probing biological mechanisms and developing therapeutic agents

N-Boc-m-phenylenediamine has several analogs that share structural features but differ in properties and applications. Here are some similar compounds:

Compound Name Structure Description Unique Features N-Boc-p-phenylenediamine Similar structure with para substitution Different reactivity patterns due to position m-Phenylenediamine Unprotected version of m-phenylenediamine More reactive due to lack of protection N,N-Dimethyl-m-phenylenediamine Dimethylated version of m-phenylenediamine Enhanced lipophilicity, used in different applications N-Boc-1,2-phenylenediamine Isomeric form with different substitution Used specifically for histone deacetylase inhibition These compounds highlight the unique position of N-Boc-m-phenylenediamine as a versatile intermediate that combines stability from the Boc protecting group with reactivity upon deprotection.

XLogP3

1.3GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Wikipedia

(3-Aminophenyl)carbamic acid tert-butyl esterDates

Last modified: 08-15-2023